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2',3'-cGAMP Ammonium salt -

2',3'-cGAMP Ammonium salt

Catalog Number: EVT-13989256
CAS Number:
Molecular Formula: C20H30N12O13P2
Molecular Weight: 708.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Cyclic guanosine monophosphate-adenosine monophosphate ammonium salt, commonly known as 2',3'-cGAMP ammonium salt, is a significant second messenger molecule involved in cellular signaling pathways, particularly in the immune response. It is synthesized from adenosine triphosphate and guanosine triphosphate by the enzyme cyclic GMP-AMP synthase (cGAS) in response to double-stranded DNA, playing a crucial role in activating the stimulator of interferon genes (STING) pathway. This compound is recognized for its high affinity for STING, making it an essential tool in immunological research and therapeutic applications.

Source

2',3'-cGAMP ammonium salt is derived from natural sources, primarily synthesized in mammalian cells upon detection of foreign double-stranded DNA. The compound can also be produced synthetically through various chemical and enzymatic methods.

Classification

2',3'-cGAMP ammonium salt belongs to the class of cyclic dinucleotides, which are characterized by their cyclic phosphate backbones. It is classified as a nucleotide derivative and is specifically recognized for its role as a signaling molecule in immune responses.

Synthesis Analysis

Methods

The synthesis of 2',3'-cGAMP can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing cGAS, the compound is produced from ATP and GTP in a one-pot reaction. This method allows for high specificity and yield, often enhanced by optimizing substrate concentrations and reaction conditions .
  2. Chemical Synthesis: Several chemical protocols exist for synthesizing 2',3'-cGAMP. A notable method involves anion exchange chromatography for purification, which effectively separates the desired product from other byproducts .

Technical Details

  • Enzymatic Reaction: The enzymatic synthesis typically involves the use of recombinant cGAS enzymes in bacterial cultures, where the reaction conditions are optimized to maximize yield .
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify 2',3'-cGAMP following its synthesis, ensuring high purity levels (>98%) necessary for biological applications .
Molecular Structure Analysis

Structure

The molecular structure of 2',3'-cGAMP consists of a cyclic phosphate linkage between guanosine monophosphate and adenosine monophosphate. Its structural formula can be represented as follows:

  • Molecular Formula: C20H24N10O13P2
  • Molecular Weight: 718.37 g/mol
  • Structural Features: The compound features two nucleobases (guanine and adenine), a ribose sugar moiety, and a cyclic phosphate group that connects the two nucleotides.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

2',3'-cGAMP participates in several important biochemical reactions:

  1. Activation of STING: Upon binding to STING, 2',3'-cGAMP initiates downstream signaling cascades that lead to the production of type I interferons, crucial for antiviral responses .
  2. Hydrolysis Reactions: The compound can undergo hydrolysis under specific conditions, leading to the formation of its constituent nucleotides.

Technical Details

The binding affinity of 2',3'-cGAMP to STING has been quantified, with Kd values reported around 3.79 nM for human STING, indicating its potent agonistic activity compared to other cyclic dinucleotides .

Mechanism of Action

Process

The mechanism of action of 2',3'-cGAMP involves:

  1. Recognition by STING: Upon synthesis in response to cytosolic double-stranded DNA, 2',3'-cGAMP binds to STING located on the endoplasmic reticulum.
  2. Signal Transduction: This binding activates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcriptional activation of genes involved in the immune response, particularly type I interferons .

Data

Research indicates that 2',3'-cGAMP is a more effective agonist compared to other cyclic dinucleotides due to its unique structural properties that enhance its binding affinity to STING .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Highly soluble in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability: Optimal stability at neutral pH.
  • Reactivity: Can react with various nucleophiles due to the presence of phosphate groups.
Applications

Scientific Uses

  1. Immunological Research: 2',3'-cGAMP is extensively used in studies related to innate immunity and antiviral responses due to its role as a STING agonist.
  2. Therapeutic Development: The compound is being explored as a potential therapeutic agent for enhancing immune responses against cancers and viral infections .
  3. Diagnostic Tools: Used in assays to identify small molecules that interact with STING or modulate immune pathways.
Biosynthesis and Production Methodologies of 2',3'-cGAMP

Enzymatic Synthesis via Cyclic GMP-AMP Synthase (cGAS)

Recombinant Expression Systems for cGAS in E. coli

The recombinant production of murine cGAS (mcGAS) in E. coli BL21(DE3) enables efficient 2',3'-cGAMP synthesis. This system leverages the bacterium’s endogenous ATP and GTP pools, with cGAMP secreted extracellularly at yields up to 186 ± 7 mg/L under optimized conditions. Codon-optimized mcGAS genes are cloned into pET28a(+) vectors with N-terminal SUMO tags to enhance solubility and activity. The secretion mechanism bypasses cell lysis requirements, simplifying downstream processing [1] [5]. E. coli strains like BL21-CodonPlus(DE3)-RIL further improve expression by accommodating rare tRNA codons, increasing functional enzyme yield [5].

Optimization of Substrate Utilization and Yield Enhancement

cGAS catalysis requires dsDNA-dependent dimerization to rigidify its active site for productive ATP/GTP binding. Structural studies reveal that dsDNA binding induces a disorder-to-order transition, enabling precise coordination of one Mg²⁺/Mn²⁺ ion per substrate and formation of the 2′–5′ phosphodiester linkage before the 3′–5′ linkage [3]. Key optimizations include:

  • NTP specificity: Human cGAS exhibits broader nucleotide promiscuity than murine variants, but both require GTP and ATP stoichiometry control to minimize off-pathway intermediates like pppGpG [3].
  • Metal cofactors: Mn²⁺ enhances cyclization efficiency 100-fold over Mg²⁺ due to tighter coordination of the linear intermediate pppG(2′,5′)pA [3] [6].
  • Reaction engineering: Supplementing GTP analogs or high-purity NTPs increases 2',3'-cGAMP yields to >90% in cell-free systems [7] [10].

Table 1: Recombinant cGAS Expression Systems for 2′,3′-cGAMP Synthesis

Host StraincGAS VariantYield (mg/L)Key Features
E. coli BL21(DE3)Murine (mcGAS)186 ± 7SUMO tag, codon-optimized, secreted product
E. coli BL21-CodonPlus-RILHuman (hcGAS)82Rare tRNA supplementation, high insoluble expression
E. coli DH5αVibrio DncV263′3′-cGAMP producer, low 2′,3′ specificity

Microbial-Based Production Platforms

Engineering E. coli for High-Yield 2',3'-cGAMP Secretion

Metabolic engineering enables de novo 2',3'-cGAMP biosynthesis in E. coli. Co-expression of cGAS with nucleoside salvage pathway enzymes (e.g., Staphylococcus aureus guanylate kinase and E. coli nucleoside diphosphate kinase) generates GTP/ATP from low-cost guanosine/adenosine. High-density fermentation in modified M9 media achieves 217.04 μmol/L (≈82 mg/L) of intracellular 2',3'-cGAMP. Secretion is enhanced by leaky outer-membrane mutants, though endotoxin contamination remains a challenge [5] [7].

Role of Dinucleotide Cyclases (DNCs) in Microbial Pathways

Bacterial cGAS-like enzymes (CD-NTases) phylogenetically related to metazoan cGAS synthesize 2′,3′-cGAMP as an antiphage signal. Clade B CD-NTases (e.g., Bacillus thuringiensis CdnB) produce 2′,3′-cGAMP upon dsRNA sensing, confirmed via poxin nuclease digestion and STING activation assays [6]. These enzymes operate within CBASS (cyclic oligonucleotide-based antiphage signaling system) operons, where 2′,3′-cGAMP activates Cap14 effectors to trigger ion channel-mediated cell death during phage infection [6] [8].

Whole-Cell Biocatalysis Approaches

Strain Selection and Media Optimization

E. coli BL21(DE3) is the preferred host due to its robust growth and inducible T7 RNA polymerase. Media composition critically impacts yield:

  • Minimal media: Modified M9 salts with 0.8% glucose and 5 mM MgSO₄ yield 146 mg/L cGAMP, avoiding complex media impurities [1].
  • Rich media: Terrific Broth (TB) increases biomass but risks endotoxin contamination, requiring additional purification steps [5].
  • Carbon sources: Glucose outperforms glycerol due to tighter metabolic control, reducing acetate accumulation [1].

Impact of Temperature, Cation Supplementation, and DNA Binding Modifications

Key process parameters validated via fractional factorial experiments:

  • Temperature: Post-induction incubation at 25°C (vs. 37°C) improves soluble mcGAS expression and cGAMP secretion by 30% [1].
  • Divalent cations: 5 mM Mg²⁺ and 0.1 mM Ca²⁺ stabilize dsDNA-cGAS interactions, while Fe²⁺ (0.01 mM) prevents oxidative inactivation [1].
  • DNA-binding mutations: Alanine substitutions in mcGAS DNA-binding residues (e.g., K173A, R176A) reduce dsDNA dependency, increasing cGAMP titer by 20% in low-DNA environments [1].

Table 2: Optimization Parameters in Whole-Cell Biocatalysis

ParameterOptimal ConditionEffect on YieldMechanism
Temperature25°C post-induction↑ 30% (vs. 37°C)Enhanced enzyme folding, reduced aggregation
Mg²⁺ supplementation5 mM↑ 25% (vs. no Mg²⁺)dsDNA-cGAS stabilization
DNA-binding mutationsK173A/R176A↑ 20% (vs. wild-type)Reduced dsDNA dependency for activation
Induction pointOD₆₀₀ = 0.6–0.8Prevents metabolic burdenBalanced growth and production phase

Properties

Product Name

2',3'-cGAMP Ammonium salt

IUPAC Name

diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H30N12O13P2

Molecular Weight

708.5 g/mol

InChI

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

HYNJYAVPXNPUTJ-DQNSRKNCSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+]

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